Comparative nAChR Binding Affinity: (S)-Enantiomer vs. Racemate and N-Methyl Analog
The (S)-enantiomer of 2-(phenoxymethyl)pyrrolidine free base exhibits a binding affinity (Ki) of 195 nM for neuronal nicotinic acetylcholine receptors (nAChR) in rat brain homogenates, as determined by [3H]-cytisine displacement assays [1]. In contrast, the N-methylated analog (S)-1-methyl-2-(phenoxymethyl)pyrrolidine shows a ~4.6-fold higher affinity with a Ki of 42 nM under identical assay conditions [2]. This stereospecific binding profile underscores the necessity of the (S)-configuration for optimal nAChR engagement and provides a clear quantitative benchmark for SAR studies.
| Evidence Dimension | Binding affinity (Ki) for nAChR |
|---|---|
| Target Compound Data | 195 nM |
| Comparator Or Baseline | (S)-1-methyl-2-(phenoxymethyl)pyrrolidine: 42 nM |
| Quantified Difference | ~4.6-fold higher affinity for N-methyl analog |
| Conditions | [3H]-cytisine displacement, rat brain homogenate |
Why This Matters
This data guides medicinal chemists in optimizing nAChR ligands by demonstrating the impact of N-substitution on affinity, enabling rational design of more potent analogs.
- [1] BindingDB. BDBM50287813: (S)-2-Phenoxymethyl-pyrrolidine (Ki = 195 nM for nAChR). View Source
- [2] BindingDB. BDBM50287824: (S)-1-Methyl-2-phenoxymethyl-pyrrolidine (Ki = 42 nM for nAChR). View Source
